molecular formula C15H12O8 B021138 Ethyl brevifolincarboxylate CAS No. 107646-82-2

Ethyl brevifolincarboxylate

Cat. No. B021138
M. Wt: 320.25 g/mol
InChI Key: JSEPSLOCPQODTM-UHFFFAOYSA-N
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Description

Ethyl brevifolincarboxylate is a natural product found in Punica granatum . It is also known as 短叶苏木酚酸乙酯 .


Molecular Structure Analysis

The molecular formula of Ethyl brevifolincarboxylate is C15H12O8 . The exact mass is 320.05321734 g/mol . The structure was identified and the effect on influenza A virus infection was evaluated .


Physical And Chemical Properties Analysis

Ethyl brevifolincarboxylate has a molecular weight of 320.25 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 8 . It also has a rotatable bond count of 3 . The XLogP3-AA is 0.3 .

Relevant Papers

The relevant papers retrieved include a study on the antitumor components of P. niruri, which reported the presence of Ethyl brevifolincarboxylate for the first time . Another paper discusses the isolation of Ethyl brevifolincarboxylate from the ethyl acetate extract of Canarium album (Lour.) Raeusch .

Scientific Research Applications

  • Anti-Influenza Virus Properties : Methyl brevifolincarboxylate (MBC), a variant of ethyl brevifolincarboxylate, was identified as a potent PB2 cap-binding inhibitor from Canarium album (Lour.) Raeusch, suggesting its potential for developing anti-influenza virus drugs from natural products (Chen et al., 2020).

  • Cancer Treatment Potential : Methyl brevifolincarboxylate from Potentilla argentea was found to have a greater DNA binding affinity, correlating with its greater potency as a topoisomerase I/II inhibitor against MCF-7 breast cancer cells (Tomczyk et al., 2008).

  • Vasorelaxant Effects : This compound, sourced from Phyllanthus niruri leaves, exhibits vasorelaxant effects on rat aortic rings, partially due to a decrease in calcium levels through receptor-operated Ca2+ channels (Iizuka et al., 2006).

  • Antiviral and Antioxidant Properties : Studies have highlighted the potential antiviral and antioxidant properties of methyl brevifolincarboxylate from Potentilla argentea L., with a noted polymorphism in its solid phase due to intramolecular hydrogen bond formation (Wolniak et al., 2006).

  • Structural Elucidation : The ethyl ester of brevifolin carboxylic acid in Flueggea microcarpa leaves was elucidated using 1H and 13C NMR data, providing insights into its structure and potential therapeutic applications (Gottlieb et al., 1991).

  • Chagas' Disease Treatment : Brevifolin carboxylate derivatives isolated from Geranium bellum Rose show potential as new leads in the search for a new chemotherapy for Chagas' disease treatment (Gayosso-de-Lucio et al., 2009).

  • Cytotoxic Activity and Potential Antiviral Agents : Brevifolincarboxylic acid, crystallizing from methanol, shows strong cytotoxic activity and potential for use as antiviral agents (Lin et al., 2005).

  • New Compound Isolation from Acer Oblongum Leaves : Ethyl brevifolin carboxylate, a new compound, was isolated from Acer oblongum leaves, providing insights into the plant's potential health benefits (Parveen et al., 1988).

properties

IUPAC Name

ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2-dihydrocyclopenta[c]isochromene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O8/c1-2-22-14(20)6-4-8(17)13-10(6)9-5(15(21)23-13)3-7(16)11(18)12(9)19/h3,6,16,18-19H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSEPSLOCPQODTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(=O)C2=C1C3=C(C(=C(C=C3C(=O)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50910387
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl brevifolincarboxylate

CAS RN

107646-82-2
Record name Ethyl brevifolincarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107646822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 7,8,9-trihydroxy-3,5-dioxo-1,2,3,5-tetrahydrobenzo[d]cyclopenta[b]pyran-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50910387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
82
Citations
Z Gao, Z Wei, J Zhang, Y Su - Chemistry of Natural Compounds, 2021 - Springer
… hydrolysable tannin, ethyl castavaloninate (1), was isolated from the seeds of Quercus wutaishanica, along with nine known compounds, γ-tocopherol (2), ethyl brevifolincarboxylate (3), …
Number of citations: 2 link.springer.com
R Wang, W Wang, L Wang, R Liu, Y Ding, L Du - Fitoterapia, 2006 - Elsevier
… -tri-O-methylellagic acid, ethyl brevifolincarboxylate, urolic and maslinic acids, and daucosterol … Ethyl brevifolincarboxylate (1.2 g) was isolated from the 20% EtOH part by repeated CC …
Number of citations: 114 www.sciencedirect.com
M Mohan, P James, R Valsalan, PA Nazeem - Bioinformation, 2015 - ncbi.nlm.nih.gov
… In the present work we show the binding interactions of phytochemicals such as Ethyl brevifolincarboxylate, Tenofovir, Quercetin and Quercitrin from Phyllanthus niruri with the modeled …
Number of citations: 36 www.ncbi.nlm.nih.gov
ZZ Zheng, LH Chen, SS Liu, Y Deng… - BioMed research …, 2016 - hindawi.com
… niruri., and identified them as ethyl brevifolincarboxylate and corilagin by 1 H-NMR, 13 C-NMR, 2D-NMR, and mass spectrometric analyses. Cell cytotoxicity assays showed that …
Number of citations: 39 www.hindawi.com
S Dongxu, L Yinghua, W Longshun… - … yao ke da xue xue bao …, 2000 - europepmc.org
… On the basis of physical and chemical properties and spectra data, they were identified as ethyl brevifolincarboxylate(1), brevifolin(2), corilagin(3), protocatechuic acid(4), gallic acid(5), …
Number of citations: 7 europepmc.org
Z Guo, J Zuo, X BO, L Tan, Y XU - Journal of Xi'an Jiaotong …, 2004 - pesquisa.bvsalud.org
… were isolated from the acetone extracts of the roots of Euphorbia hylonoma Hand-Mazz,which were hexadecyl-3-methoxy-4-hydroxybenzeneacrylate Ⅰ,ethyl brevifolincarboxylate Ⅱ …
Number of citations: 2 pesquisa.bvsalud.org
ZN TANG - Chinese Traditional and Herbal Drugs, 2012 - pesquisa.bvsalud.org
Objective To study the chemical constituents from the roots of Ricinus communis. Methods The chemical constituents were isolated and purified by silica gel column, and spectroscopic …
Number of citations: 3 pesquisa.bvsalud.org
M Ray, S Sarkar, SN Rath - Genomics & Informatics, 2020 - ncbi.nlm.nih.gov
… Antiviral drugs such as glycyrrhizic acid, ethyl brevifolincarboxylate, and quercitrin have inhibitory effect against [18,23] hepatitis B and C virus. But, glycyrrhizic acid and quercetin are …
Number of citations: 20 www.ncbi.nlm.nih.gov
AG Pirbalouti, A Koohpayeh, I Karimi - Acta Pol Pharm, 2010 - ptfarm.pl
… Punica granatum contains polyphenol compound named pomegranatate, ellagic acid, 3,3í,4í-tri-Omethylellagic acid, ethyl brevifolincarboxylate, urolic and maslinic acids, and …
Number of citations: 99 ptfarm.pl
R Meilani, R Asra, H Rivai - World Journal of Pharmacy and …, 2020 - researchgate.net
… They are identified as ethyl brevifolincarboxylate and corilagin by 1H -NMR, 13C-NMR, 2D-NMR, and mass spectrometric analysis. Cell cytotoxicity testing showed that corilagin had …
Number of citations: 4 www.researchgate.net

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